{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
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Overview
Description
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is an organoboron compound with the molecular formula C13H20BNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable in the synthesis of complex organic molecules.
Mechanism of Action
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then facilitates the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid . For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with transition metals . Additionally, the presence of other compounds in the environment can influence the compound’s efficacy by competing for the same targets or by interacting with the compound itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 3-methyl-4-bromoanisole with morpholine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methyl-4-[2-(morpholin-4-yl)ethoxy]anisole, which is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the development of boron-containing drugs and as a tool in biochemical research.
Medicine: Boronic acids are being explored for their potential in treating diseases such as cancer and diabetes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the morpholine and ethoxy groups.
4-Morpholinylphenylboronic Acid: Similar structure but without the methyl group.
3-Methylphenylboronic Acid: Similar structure but without the morpholine and ethoxy groups.
Uniqueness
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is unique due to the presence of both the morpholine and ethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDSLNZICSZQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-38-4 |
Source
|
Record name | {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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